2-Chloro-1-fluoroethyl ethyl ethylphosphonate
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Overview
Description
2-Chloro-1-fluoroethyl ethyl ethylphosphonate is a chemical compound with a molecular formula of C6H12ClFO3P. It contains a total of 25 atoms, including 12 hydrogen atoms, 6 carbon atoms, 3 oxygen atoms, 1 phosphorus atom, 1 fluorine atom, and 2 chlorine atoms . This compound is part of the phosphonate family, which is known for its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-fluoroethyl ethyl ethylphosphonate can be achieved through various methods, including substitution and phosphonylation reactions. One common method involves the reaction of trialkyl phosphites with halogenated compounds under specific conditions. For example, the reaction of trialkyl phosphites with 1,1-dibromo-1-alkenes in the presence of a base can yield phosphonates . Another method involves the use of palladium catalysts for the cross-coupling of H-phosphonate diesters with aryl and vinyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using efficient catalytic systems. Copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature have been reported to deliver high yields within a short reaction time . Additionally, nickel-catalyzed electrochemical cross-coupling reactions of aryl bromides with dialkyl phosphites provide an efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-fluoroethyl ethyl ethylphosphonate undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions are common, where the chlorine or fluorine atoms are replaced by other functional groups. Oxidation reactions can convert the phosphonate group to phosphonic acids, while reduction reactions can yield phosphine derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include trialkyl phosphites, aryl and vinyl halides, and diaryliodonium salts. Reaction conditions often involve the use of palladium or copper catalysts, bases, and specific solvents. Microwave irradiation and visible-light illumination are also employed to enhance reaction efficiency .
Major Products: The major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
2-Chloro-1-fluoroethyl ethyl ethylphosphonate has diverse applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various phosphonate derivatives. In biology, it serves as a precursor for the development of biologically active compounds. In medicine, phosphonate derivatives are explored for their potential as antibacterial and antiviral agents . In industry, this compound is used in the production of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoroethyl ethyl ethylphosphonate involves its interaction with molecular targets and pathways. The phosphonate group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effects. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, enhancing its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Chloro-1-fluoroethyl ethyl ethylphosphonate include other phosphonates such as 2-chloroethyl ethyl phosphonate and 2-fluoroethyl ethyl phosphonate. These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart is its unique combination of chlorine and fluorine atoms, which impart distinct reactivity and stability. This combination allows for a broader range of chemical reactions and applications compared to other phosphonates .
Properties
CAS No. |
62576-35-6 |
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Molecular Formula |
C6H13ClFO3P |
Molecular Weight |
218.59 g/mol |
IUPAC Name |
2-chloro-1-[ethoxy(ethyl)phosphoryl]oxy-1-fluoroethane |
InChI |
InChI=1S/C6H13ClFO3P/c1-3-10-12(9,4-2)11-6(8)5-7/h6H,3-5H2,1-2H3 |
InChI Key |
MJQXELRATGOHHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)OC(CCl)F |
Origin of Product |
United States |
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